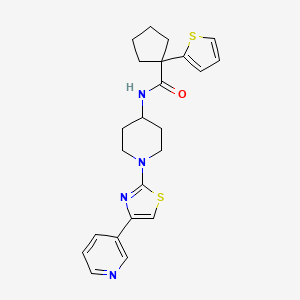

![molecular formula C20H19ClN4O2S B2773043 1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848916-06-3](/img/structure/B2773043.png)

1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

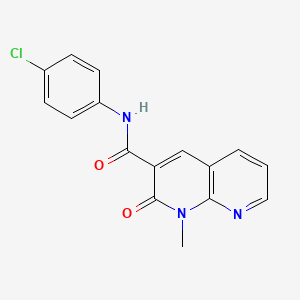

“1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is a chemical compound with the linear formula C22H14ClF3N4O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A new multistep synthetic methodology was developed for the synthesis of a novel promising class of substituted quinoxaline sulfonamides .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a linear formula of C22H14ClF3N4O2S .Scientific Research Applications

Liver X Receptor Agonists

Compounds structurally related to imidazo[4,5-b]quinoxalines have been explored for their activity as liver X receptor (LXR) agonists. For instance, a study demonstrated that replacing a quinoline with an imidazo[1,2-a]pyridine in a series of LXR agonists incorporating a [3-(sulfonyl)aryloxyphenyl] side chain resulted in high-affinity LXR ligands. These analogs showed good agonist potency and efficacy in functional assays of LXR activity, indicating potential therapeutic applications in metabolic disorders or cardiovascular diseases (Singhaus et al., 2010).

Synthetic Methodologies

A variety of synthetic methodologies have been developed for compounds within the imidazo[4,5-b]quinoxaline family, highlighting the chemical flexibility and the potential for derivative exploration of such compounds. For example, an efficient route for the regio- and chemoselective synthesis of substituted 3-(carboethoxy)imidazo[1,5-a]quinoxalines has been reported, utilizing base-induced cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted quinoxalines (Sundaram et al., 2007).

Antitumor Effects

Compounds related to "1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline" have shown significant antitumor effects. For example, R115777, a potent and selective inhibitor of farnesyl protein transferase, exhibited significant in vivo antitumor effects following oral administration in mice. This suggests that derivatives of imidazo[4,5-b]quinoxalines may have potential as cancer therapeutics (Venet et al., 2003).

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Mechanism of Action

Target of Action

Quinoxaline derivatives have been reported to interact with a wide range of targets, receptors, or microorganisms

Mode of Action

Quinoxaline derivatives are known to exhibit a variety of biological activities, which can be attributed to their interaction with different targets . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoxaline derivatives have been reported to influence various biochemical pathways, depending on their specific targets

Result of Action

Quinoxaline derivatives are known to exhibit a variety of biological activities, which can be attributed to their interaction with different targets . The specific effects of this compound’s action are subjects of ongoing research.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-cyclopentyl-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c21-14-9-11-16(12-10-14)28(26,27)25-13-24(15-5-1-2-6-15)19-20(25)23-18-8-4-3-7-17(18)22-19/h3-4,7-12,15H,1-2,5-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGMDWYSUYDMBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

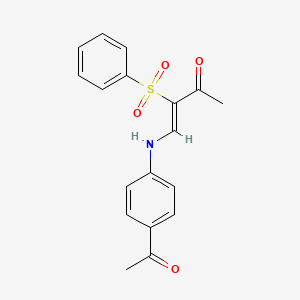

![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2772963.png)

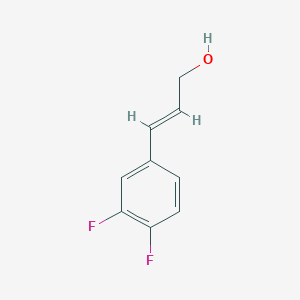

![Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772964.png)

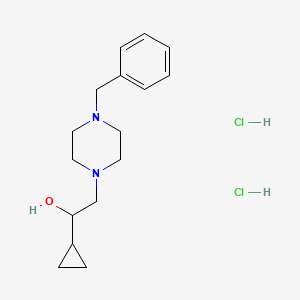

![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide](/img/structure/B2772966.png)

![Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2772968.png)

![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)

![N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide](/img/structure/B2772976.png)

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)